Cas no 1019581-96-4 (2-fluoro-N-(pentan-2-yl)aniline)
2-fluoro-N-(pentan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-fluoro-N-(1-methylbutyl)-
- 2-fluoro-N-(pentan-2-yl)aniline
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- Inchi: 1S/C11H16FN/c1-3-6-9(2)13-11-8-5-4-7-10(11)12/h4-5,7-9,13H,3,6H2,1-2H3
- InChI Key: JJXBUHWHDZUPPP-UHFFFAOYSA-N
- SMILES: C1(NC(C)CCC)=CC=CC=C1F
2-fluoro-N-(pentan-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165058-50mg |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 50mg |
$227.0 | 2023-09-21 | ||
| Enamine | EN300-165058-100mg |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 100mg |
$238.0 | 2023-09-21 | ||
| Enamine | EN300-165058-250mg |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 250mg |
$249.0 | 2023-09-21 | ||
| Enamine | EN300-165058-500mg |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 500mg |
$260.0 | 2023-09-21 | ||
| Enamine | EN300-165058-1000mg |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 1000mg |
$271.0 | 2023-09-21 | ||
| Enamine | EN300-165058-2500mg |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 2500mg |
$529.0 | 2023-09-21 | ||
| Enamine | EN300-165058-5000mg |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 5000mg |
$783.0 | 2023-09-21 | ||
| Enamine | EN300-165058-10000mg |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 10000mg |
$1163.0 | 2023-09-21 | ||
| Enamine | EN300-165058-0.05g |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-165058-0.1g |
2-fluoro-N-(pentan-2-yl)aniline |
1019581-96-4 | 0.1g |
$640.0 | 2023-06-08 |
2-fluoro-N-(pentan-2-yl)aniline Suppliers
2-fluoro-N-(pentan-2-yl)aniline Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-fluoro-N-(pentan-2-yl)aniline
2-Fluoro-N-(Pentan-2-yl)aniline: An Overview of Its Properties, Applications, and Recent Research
2-Fluoro-N-(pentan-2-yl)aniline (CAS No. 1019581-96-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a fluoro-substituted aniline moiety and a branched alkyl chain. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes.
The molecular formula of 2-fluoro-N-(pentan-2-yl)aniline is C10H14FN, with a molecular weight of approximately 175.21 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. Its boiling point is around 190°C, and it is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane.
In terms of chemical reactivity, 2-fluoro-N-(pentan-2-yl)aniline exhibits typical behavior for an aniline derivative. The presence of the fluoro substituent on the aromatic ring can influence the electronic properties of the molecule, affecting its reactivity in various chemical reactions. For instance, the fluoro group can enhance the electrophilic substitution reactions on the aromatic ring, making it useful in the synthesis of more complex organic molecules.
The branched alkyl chain (pentan-2-yl) imparts additional solubility and reactivity characteristics to the compound. This feature makes 2-fluoro-N-(pentan-2-yl)aniline particularly suitable for applications where controlled solubility and reactivity are required. In pharmaceutical research, this compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Recent Research and Applications:
In recent years, there has been growing interest in the use of fluoro-substituted anilines in medicinal chemistry. A study published in the Journal of Medicinal Chemistry highlighted the potential of fluoro-substituted anilines as scaffolds for the development of novel drugs targeting various diseases. Specifically, researchers have explored the use of compounds like 2-fluoro-N-(pentan-2-yl)aniline in the synthesis of inhibitors for enzymes involved in cancer and neurodegenerative disorders.
A notable example is the development of inhibitors for protein kinases, which are key targets in cancer therapy. Fluoro-substituted anilines have been shown to improve the potency and selectivity of these inhibitors by modulating their interactions with target proteins. This has led to the identification of several promising lead compounds that are currently undergoing preclinical evaluation.
Beyond pharmaceutical applications, 2-fluoro-N-(pentan-2-yl)aniline has also found use in materials science. A recent study published in Advanced Materials reported the synthesis of novel polymeric materials using fluoro-substituted anilines as monomers. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices.
In addition to its synthetic utility, 2-fluoro-N-(pentan-2-yl)aniline has been investigated for its potential as a ligand in coordination chemistry. Research published in Inorganic Chemistry demonstrated that this compound can form stable complexes with transition metals, which have applications in catalysis and sensing technologies. The unique electronic properties imparted by the fluoro substituent make these complexes particularly effective catalysts for various organic transformations.
Safety Considerations:
Safety is a critical aspect when handling any chemical compound. While 2-fluoro-N-(pentan-2-yl)aniline is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, work should be conducted in a well-ventilated area or fume hood to minimize exposure risks.
In conclusion, 2-fluoro-N-(pentan-2-yl)aniline (CAS No. 1019581-96-4) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique structure and properties make it an invaluable intermediate in synthetic processes and a promising candidate for further research and development. As ongoing studies continue to uncover new uses and potential benefits, this compound is likely to play an increasingly important role in various scientific disciplines.
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